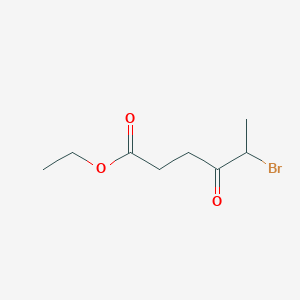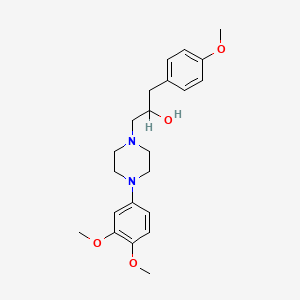![molecular formula C22H37ClSi4 B14454404 {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) CAS No. 75405-15-1](/img/structure/B14454404.png)
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) is a complex organosilicon compound It is characterized by the presence of multiple silicon atoms bonded to various organic groups, including chloro, dimethyl, methyl, diphenyl, and trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common approach is the reaction of chlorosilanes with organolithium or Grignard reagents to form the desired organosilicon compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can react with water, leading to the formation of silanols and other hydrolysis products.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of organosilicon compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the silicon atoms.
Wissenschaftliche Forschungsanwendungen
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules and in the development of silicon-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which {[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) exerts its effects depends on the specific application. In chemical reactions, the silicon atoms can act as electrophilic centers, facilitating various transformations. In biological systems, the compound may interact with biomolecules through covalent bonding or other interactions, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: A simpler organosilicon compound with similar reactivity.
Diphenylmethylsilane: Another organosilicon compound with different substituents.
Dimethyldichlorosilane: A related compound with two chloro groups and two methyl groups.
Uniqueness
{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane) is unique due to its complex structure, which combines multiple functional groups and silicon atoms
Eigenschaften
CAS-Nummer |
75405-15-1 |
|---|---|
Molekularformel |
C22H37ClSi4 |
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
chloro-dimethyl-[[methyl(diphenyl)silyl]-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H37ClSi4/c1-24(2,3)22(25(4,5)6,26(7,8)23)27(9,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
InChI-Schlüssel |
YWNOOGIGSJYFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)Cl)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



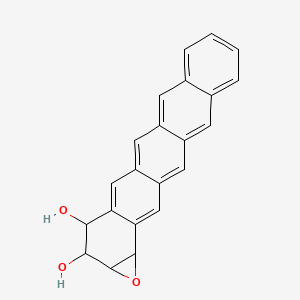


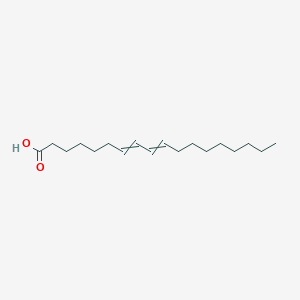



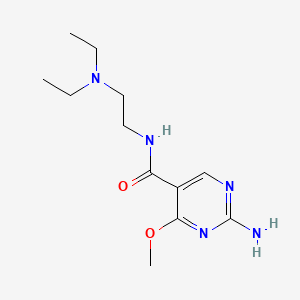
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
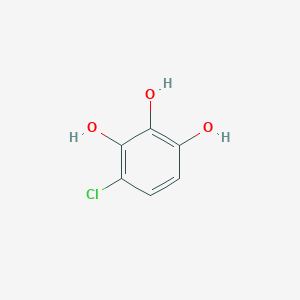
silane](/img/structure/B14454401.png)
